molecular formula C3H8ClNO3 B13075795 3-Amino-2-hydroxypropanoicacidhydrochloride

3-Amino-2-hydroxypropanoicacidhydrochloride

Cat. No.: B13075795
M. Wt: 141.55 g/mol
InChI Key: YJROQZKENFQYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydroxypropanoicacidhydrochloride: is a derivative of serine, an amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2-hydroxypropanoicacidhydrochloride typically involves the reaction of serine with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed at room temperature, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxypropanoicacidhydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-2-hydroxypropanoicacidhydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and bioactive compounds .

Biology: In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its structural similarity to serine makes it a valuable tool for investigating metabolic pathways and enzyme kinetics .

Medicine: It is explored for its role in the synthesis of therapeutic agents and as a potential treatment for certain metabolic disorders .

Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxypropanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural similarity to serine makes it particularly valuable in biochemical and medical research .

Properties

Molecular Formula

C3H8ClNO3

Molecular Weight

141.55 g/mol

IUPAC Name

3-amino-2-hydroxypropanoic acid;hydrochloride

InChI

InChI=1S/C3H7NO3.ClH/c4-1-2(5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H

InChI Key

YJROQZKENFQYNQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.